3-(Hydroxyimino)benzofuran-2(3H)-one is a chemical compound classified within the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a hydroxyimino group contributes distinct chemical properties, making it a subject of interest in various scientific fields. This compound is identified by the CAS number 17892-65-8 and is noted for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The primary source for the synthesis of 3-(Hydroxyimino)benzofuran-2(3H)-one involves the reaction of benzofuran-2(3H)-one with hydroxylamine hydrochloride under basic conditions. This process is typically carried out using sodium hydroxide or potassium carbonate as bases in solvents like ethanol or methanol.
The synthesis of 3-(Hydroxyimino)benzofuran-2(3H)-one generally follows these steps:
The reaction setup usually involves heating the mixture under reflux for several hours, followed by cooling and crystallization to isolate the product. Purification can be achieved through recrystallization or chromatography to enhance yield and purity .
3-(Hydroxyimino)benzofuran-2(3H)-one has a molecular formula of C_11H_9N_2O_3, with a molecular weight of approximately 219.20 g/mol. Its structure features a benzofuran core with a hydroxyimino substituent at the 3-position.
The compound exhibits characteristic spectral data:
3-(Hydroxyimino)benzofuran-2(3H)-one can participate in various chemical reactions:
The main products from these reactions include:
The mechanism of action for 3-(Hydroxyimino)benzofuran-2(3H)-one primarily revolves around its ability to interact with biological targets through its reactive functional groups. The hydroxyimino group can facilitate nucleophilic attacks on electrophilic centers in biological molecules, potentially leading to antimicrobial or anticancer effects.
In biological systems, compounds with similar structures have been observed to exhibit significant activity against various pathogens and cancer cell lines, suggesting that 3-(Hydroxyimino)benzofuran-2(3H)-one may also possess similar properties pending further investigation .
Relevant analytical techniques such as NMR and IR spectroscopy provide insights into its structural integrity and confirm purity levels during synthesis .
3-(Hydroxyimino)benzofuran-2(3H)-one has several notable applications:
The benzofuran scaffold—a fused heterocyclic system comprising benzene and furan rings—represents a privileged structure in medicinal chemistry due to its versatile bioactivity profile and presence in numerous natural products and pharmaceuticals. This framework enables extensive structural modifications, allowing fine-tuning of electronic properties, steric bulk, and hydrogen-bonding capacity, which collectively influence target binding affinity and selectivity [1] [5]. Benzofuran derivatives exhibit a broad spectrum of pharmacological activities, including:
The scaffold’s planar geometry facilitates DNA intercalation or enzyme active-site binding, with substituents at the C-2 and C-3 positions critically determining biological specificity. For example, 2-arylbenzofurans enhance antioxidant activity, while C-3 carbonyl groups improve kinase inhibition [1] [3] [5].
Table 1: Key Pharmacological Activities of Benzofuran Derivatives
Pharmacological Activity | Structural Significance | Research Context |
---|---|---|
Anticancer | Halogenation at C-3/C-6 enhances tubulin binding | Selective Polo-like kinase inhibition (IC₅₀ = 16.4 μM) [3] |
Antimicrobial | 6-Hydroxy/methanone groups enable enzyme inhibition | Mycobacterium tuberculosis DNA gyrase B inhibition (IC₅₀ = 3.2 μM) [8] |
Antiviral | Lipophilic substituents improve membrane penetration | Hepatitis C virus NS5B RNA polymerase inhibition [1] |
Anti-inflammatory | 2-Aryl groups modulate COX-2 selectivity | Cyclooxygenase-2 inhibition (comparable to Celecoxib) [5] |
3-(Hydroxyimino)benzofuran-2(3H)-one emerged as a synthetic analog of benzofuran-2(3H)-one—a scaffold prevalent in natural products like psoralen and bergapten. Early syntheses relied on stoichiometric reagents for oximation, limiting yield and scalability. A breakthrough came with the development of organocatalytic asymmetric methods using visible light photocatalysis, enabling enantioselective arylation with naphthoquinones or 1-naphthols (up to 95% ee) [7]. This method leveraged hydrogen-bonding catalysts (e.g., thiourea derivatives) to control stereochemistry during C–C bond formation at the C-3 position, which is critical for bioactivity [7] [10].
The compound’s significance stems from its role as a:
Table 2: Evolution of Synthetic Approaches for 3-(Hydroxyimino)benzofuran-2(3H)-one
Synthetic Method | Conditions | Advantages/Limitations | Key Outcome |
---|---|---|---|
Classical oximation | NH₂OH·HCl, base, reflux | Low cost; poor stereocontrol | Racemic mixtures [10] |
Organocatalytic arylation | Visible light, thiourea catalyst | Enantioselectivity (up to 95% ee) | Chiral C-3-aryl derivatives [7] |
Microwave-assisted cyclization | High T, short reaction times | Improved yields (≥85%); limited substrate scope | Unsubstituted analogs [5] |
Current research focuses on leveraging 3-(hydroxyimino)benzofuran-2(3H)-one as a multimodal therapeutic agent and mechanistic probe. Key objectives include:
Table 3: Key Research Objectives and Experimental Strategies
Research Objective | Experimental Strategy | Expected Outcome |
---|---|---|
Metastasis suppression | Virtual screening of glycosylation inhibitors | CD147-specific small molecules (e.g., compound 72) [9] |
Kinase selectivity enhancement | Halogen scanning at C-5/C-6 positions | PLK1 inhibitors with IC₅₀ < 1 μM [3] |
Metabolic stability improvement | Pro-drug design (e.g., O-acyl hydroxyimino) | Oral bioavailability ≥50% in murine models |
Stereochemistry-activity analysis | Chiral resolution of syn/anti isomers | Isoform-specific MMP inhibition profiles |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9